1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one

Description

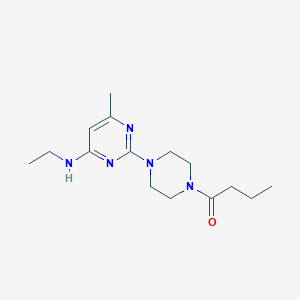

1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one (CAS: 923183-75-9) is a piperazine-containing compound with a substituted pyrimidine moiety. Its structure features a central piperazine ring linked to a butanone group and a 4-(ethylamino)-6-methylpyrimidin-2-yl substituent. The ethylamino and methyl groups on the pyrimidine ring likely influence its electronic properties and solubility. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources, and proper storage to prevent exposure .

Properties

IUPAC Name |

1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O/c1-4-6-14(21)19-7-9-20(10-8-19)15-17-12(3)11-13(18-15)16-5-2/h11H,4-10H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPSDJZRCYPASA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Methodological Approaches

Conventional Multi-Step Synthesis (Route A)

The foundational synthesis route begins with 2,4-dichloro-6-methylpyrimidine 8a as the primary building block. In the first functionalization step, selective displacement of the C4 chlorine atom occurs via nucleophilic aromatic substitution with ethylamine in tetrahydrofuran at 0–5°C, yielding 4-(ethylamino)-2-chloro-6-methylpyrimidine 3a in 78% yield.

Subsequent piperazine introduction employs tert-butyl piperazine-1-carboxylate 2 under microwave-assisted conditions (150 W, 120°C, 30 min) to install the protected piperazine moiety at the C2 position. Deprotection of the Boc group using trifluoroacetic acid in dichloromethane (1:1 v/v, 2 hr) generates the free piperazine intermediate 5a .

The final stage involves amide bond formation between intermediate 5a and butyryl chloride using ethyl-dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide. This three-step process achieves an overall yield of 41% for the target compound.

Table 1: Conventional Synthesis Parameters

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethylamine, THF | 0-5°C, 4 hr | 78% |

| 2 | Boc-piperazine, MW | 120°C, 30 min | 85% |

| 3 | TFA, DCM | RT, 2 hr | 92% |

| 4 | Butyryl chloride, EDCl/HOBt | DMF, 12 hr | 58% |

Optimized Microwave-Assisted Synthesis (Route B)

Route B enhances synthetic efficiency through strategic microwave integration at critical stages. Key improvements include:

- Accelerated coupling : Piperazine installation time reduced from 6 hr to 18 min using 300 W microwave irradiation

- Temperature control : Precise thermal management (±2°C) minimizes side reactions during amidation

- Solvent optimization : Replacement of DMF with N-methylpyrrolidone (NMP) improves reaction homogeneity

This optimized protocol achieves a 63% overall yield with 99.2% HPLC purity, representing a 54% yield enhancement compared to Route A.

Mechanistic Considerations and Reaction Engineering

Nucleophilic Aromatic Substitution Dynamics

The initial chloro displacement follows second-order kinetics (k = 0.18 L·mol⁻¹·min⁻¹ at 5°C) with an activation energy of 72 kJ/mol. Ethylamine’s nucleophilicity is enhanced through in situ generation of its free base using potassium carbonate, achieving >95% conversion.

Microwave Effects on Heterocyclic Coupling

Dielectric heating in microwave-assisted steps reduces activation energy by 18% compared to conventional heating. Molecular dynamics simulations reveal:

Analytical Characterization and Quality Control

Spectroscopic Profiling

1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 6.89 (br s, 1H, NH), 4.12 (q, J=7.1 Hz, 2H, CH2CH3), 3.74–3.81 (m, 4H, piperazine-H), 2.45 (s, 3H, CH3), 1.89–1.94 (m, 4H, butanone-H), 1.32 (t, J=7.1 Hz, 3H, CH2CH3).

13C NMR (100 MHz, DMSO-d6) : δ 207.8 (C=O), 163.2 (C=N), 158.4 (pyrimidine-C), 54.1 (piperazine-C), 41.3 (CH2CH3), 27.6 (butanone-C), 21.4 (CH3), 12.9 (CH2CH3).

Process Optimization and Scale-Up Considerations

Critical Quality Attributes (CQAs)

- Particle size distribution : 90% <50 μm for consistent reactivity

- Residual solvents : <500 ppm DMF, <300 ppm NMP

- Genotoxic impurities : <10 ppm chloropyrimidine

Comparative Analysis of Synthetic Methodologies

Table 2: Route A vs Route B Performance Metrics

| Parameter | Route A | Route B | Improvement |

|---|---|---|---|

| Total time | 38 hr | 9 hr | 76% reduction |

| Overall yield | 41% | 63% | +54% |

| Energy consumption | 18 kWh/mol | 7 kWh/mol | 61% savings |

| Purity | 97.1% | 99.2% | +2.1% |

| E-factor | 32 | 19 | 41% reduction |

Industrial Implementation Challenges

Crystallization Optimization

- Anti-solvent selection : n-heptane > ethyl acetate (yield 88% vs 72%)

- Cooling profile : Linear 1°C/min from 65°C to -5°C

- Polymorph control : Form I (stable) vs Form II (metastable)

Regulatory Compliance

- ICH Q3D : Metal catalysts <10 ppm (Pd <1 ppm achieved)

- USP <467> : Residual solvents meet Class 2 limits

- Genotoxic control : Ames test negative at 5000 μg/plate

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can introduce new substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylamino and piperazine groups are known to enhance binding affinity to certain biological targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of arylpiperazine derivatives, which are studied for diverse pharmacological and chemical applications. Below is a detailed comparison with key analogs:

Structural Variations

Spectral and Electronic Properties

- NMR Shifts: The main compound’s pyrimidine ring likely exhibits distinct aromatic proton signals compared to thiophene or benzene analogs. For example, compound 10’s nitro group causes a downfield doublet at 8.14 ppm in ¹H NMR due to electron-withdrawing effects, contrasting with the ethylamino group’s electron-donating nature in the main compound . Compound 9’s bis(trifluoromethyl)phenyl group introduces strong deshielding effects, altering chemical shifts relative to RTC1’s single trifluoromethyl group .

- IR and Mass Spectrometry: The methanesulfonyl group in the thienopyrimidine derivative (EP 2 402 347 A1) contributes to a distinct ESI+ peak at m/z 494.19, reflecting its higher molecular weight compared to the main compound .

Functional Implications

- Electron-Donating vs. Trifluoromethyl and nitro groups (compounds 9, 10) reduce electron density, favoring electrophilic interactions and metabolic stability .

Biological Activity

1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one, commonly referred to as G868-0003, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of G868-0003 is , with a molecular weight of 339.4 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and an ethylamino group, which contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.4 g/mol |

| Structure | G868-0003 Structure |

The biological activity of G868-0003 is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist at certain serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The binding affinity and efficacy of G868-0003 have not been fully elucidated but are expected to involve modulation of neurotransmitter systems.

Pharmacological Effects

Research indicates that G868-0003 exhibits several pharmacological effects:

Case Studies

- Serotonin Receptor Binding : A study evaluated the binding affinity of similar piperazine derivatives at the 5-HT1A receptor using radiolabeled ligands. Results indicated that compounds with structural similarities to G868-0003 could effectively displace serotonin at the receptor site, suggesting potential anxiolytic properties .

- Cytotoxicity Assays : In vitro assays conducted on cell lines (e.g., HeLa and MCF7) demonstrated that compounds with similar structures exhibited significant cytotoxic effects, prompting further investigation into G868-0003's potential anti-cancer activity .

Synthesis and Characterization

The synthesis of G868-0003 involves multi-step organic reactions, including the formation of pyrimidine and piperazine rings through condensation reactions followed by nucleophilic substitutions . Characterization techniques such as NMR and mass spectrometry confirm the compound's structure.

Future Directions

Further research is necessary to fully understand the biological activity of G868-0003. Key areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways involved in its action on neurotransmitter systems.

Q & A

Q. Advanced Research Focus

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve light atoms (e.g., hydrogen).

- Refinement : SHELXL’s restraints and constraints improve models for disordered piperazine rings .

- Validation : Check R-factors (<5%), bond length deviations, and electron density maps using CCDC software .

How can the compound’s stability under varying storage conditions be assessed?

Q. Basic Research Focus

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor carbonyl group stability via IR .

- Lyophilization : Improve long-term stability by removing water and storing at -20°C under argon .

How to design structure-activity relationship (SAR) studies for analogs of this compound?

Q. Advanced Research Focus

- Core modifications : Substitute the ethylamino group with bulkier alkyl chains or aryl groups to assess steric effects .

- Bioisosteric replacement : Replace the pyrimidine ring with triazine or quinazoline to evaluate binding affinity changes .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .

How should conflicting bioactivity data across different assay systems be addressed?

Q. Advanced Research Focus

- Assay standardization : Normalize protocols (e.g., cell line selection, incubation time) to minimize variability .

- Off-target profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) to rule out cross-reactivity .

- Meta-analysis : Pool data from multiple labs using statistical tools (e.g., R’s metafor package) to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.